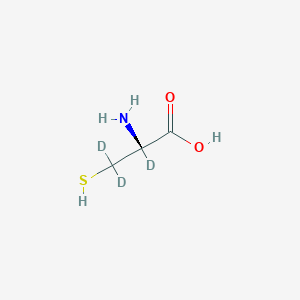

L-Cysteine-d3

Description

BenchChem offers high-quality L-Cysteine-d3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-Cysteine-d3 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

214782-32-8 |

|---|---|

Molecular Formula |

C3H7NO2S |

Molecular Weight |

124.18 g/mol |

IUPAC Name |

(2R)-2-amino-2,3,3-trideuterio-3-sulfanylpropanoic acid |

InChI |

InChI=1S/C3H7NO2S/c4-2(1-7)3(5)6/h2,7H,1,4H2,(H,5,6)/t2-/m0/s1/i1D2,2D |

InChI Key |

XUJNEKJLAYXESH-RBXBQAPRSA-N |

Isomeric SMILES |

[2H][C@@](C(=O)O)(C([2H])([2H])S)N |

Canonical SMILES |

C(C(C(=O)O)N)S |

Origin of Product |

United States |

Foundational & Exploratory

L-Cysteine-d3: A Technical Guide to its Chemical Properties and Synthesis for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of L-Cysteine-d3, a deuterated stable isotope of the amino acid L-cysteine. This document is intended to serve as a valuable resource for professionals in research and drug development who utilize stable isotope-labeled compounds for metabolic tracing, pharmacokinetic studies, and as internal standards in quantitative mass spectrometry.

Chemical Properties of L-Cysteine-d3

L-Cysteine-d3 is a synthetically modified version of L-cysteine where three hydrogen atoms have been replaced by deuterium atoms. This isotopic labeling provides a distinct mass shift, making it an invaluable tool for mass spectrometry-based applications. The key chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | L-Cysteine-2,3,3-d3 | N/A |

| Molecular Formula | C₃D₃H₄NO₂S | [1] |

| Molecular Weight | 125.17 g/mol | [1] |

| CAS Number | 214782-32-8 | N/A |

| Appearance | White to off-white powder | N/A |

| Melting Point | Approximately 220 °C (decomposes) | N/A |

| Isotopic Purity | Typically ≥98% | N/A |

| Solubility | Soluble in water | [2] |

Synthesis of L-Cysteine-d3

While specific, detailed proprietary synthesis protocols for L-Cysteine-d3 are not widely published in the public domain, the general approaches involve either the introduction of deuterium into the L-cysteine molecule or the synthesis from deuterated precursors.

One plausible synthetic strategy is the enzymatic synthesis from a deuterated precursor . This method offers high stereospecificity, yielding the desired L-enantiomer. A potential pathway could involve the use of a deuterated serine derivative as a starting material.

A second approach is through chemical synthesis , which provides flexibility in the choice of deuterium incorporation sites. A common strategy for the synthesis of cysteine analogs involves the nucleophilic opening of an aziridine ring. In the context of L-Cysteine-d3 synthesis, this could involve a deuterated nucleophile or a deuterated aziridine precursor.

General Experimental Protocol Outline (Based on related syntheses):

A detailed, step-by-step protocol for the synthesis of L-Cysteine-d3 is not available in the provided search results. However, a general outline for a potential enzymatic synthesis is described below.

Enzymatic Synthesis of L-Cysteine-d3 from L-Serine-d3:

-

Objective: To synthesize L-Cysteine-d3 using L-Serine-d3 as a precursor and a suitable enzyme with cysteine synthase or a related activity.

-

Materials:

-

L-Serine-d3 (deuterated at the desired positions)

-

A source of sulfide (e.g., Sodium Sulfide, Na₂S)

-

Enzyme with O-acetylserine sulfhydrylase or a similar activity

-

Buffer solution (e.g., phosphate buffer at a suitable pH)

-

Pyridoxal-5'-phosphate (PLP) as a cofactor

-

Reaction vessel

-

Purification system (e.g., ion-exchange chromatography)

-

-

Procedure:

-

Reaction Setup: A buffered solution is prepared containing L-Serine-d3 and the cofactor PLP.

-

Enzyme Addition: The enzyme is added to the reaction mixture.

-

Sulfide Addition: The sulfide source is added to initiate the reaction. The reaction is carried out under controlled temperature and pH.

-

Reaction Monitoring: The progress of the reaction is monitored by techniques such as HPLC or TLC to track the conversion of L-Serine-d3 to L-Cysteine-d3.

-

Purification: Upon completion, the reaction mixture is subjected to purification, typically using ion-exchange chromatography, to isolate the L-Cysteine-d3 from the enzyme, unreacted substrates, and byproducts.

-

Characterization: The final product is characterized by mass spectrometry to confirm the molecular weight and isotopic enrichment, and by NMR to confirm the structure and position of the deuterium atoms.

-

Metabolic Fate and Signaling Pathways

L-cysteine plays a crucial role in various metabolic and signaling pathways. L-Cysteine-d3 serves as a tracer to investigate these pathways without altering the biological activity of the molecule.[2]

Glutathione Biosynthesis

L-cysteine is a rate-limiting precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant.[3] The incorporation of L-Cysteine-d3 into the glutathione pool can be traced using mass spectrometry to study the dynamics of glutathione synthesis and turnover in response to various stimuli or in disease states.

References

- 1. Enzymatic synthesis of L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Revealing the Dynamic Allosteric Changes Required for Formation of the Cysteine Synthase Complex by Hydrogen-Deuterium Exchange MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Impact of Vitamin D and L-Cysteine Co-Supplementation on Upregulating Glutathione and Vitamin D-Metabolizing Genes and in the Treatment of Circulating 25-Hydroxy Vitamin D Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to Deuterium-Labeled L-Cysteine: Structure and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure and stability of deuterium-labeled L-Cysteine, a critical tool in various research and development applications, including metabolic tracing, pharmacokinetic studies, and as an internal standard in mass spectrometry.

Chemical Structure of Deuterium-Labeled L-Cysteine

L-Cysteine can be labeled with deuterium at several positions. The specific placement of the deuterium atoms is crucial for the intended application. Below are the common deuterated forms of L-Cysteine.

Commonly Available Deuterium-Labeled L-Cysteine Isotopologues

| Compound Name | Molecular Formula | CAS Number | Positions of Deuterium Labeling |

| L-Cysteine-3,3-d2 | C₃H₅D₂NO₂S | 130633-02-2 | Two deuterium atoms on the β-carbon (C3) |

| L-Cysteine-2,3,3-d3 | C₃H₄D₃NO₂S | 214782-32-8 | One deuterium atom on the α-carbon (C2) and two on the β-carbon (C3) |

| L-Cysteine-d2 | C₃H₅D₂NO₂S | 130633-02-2 | Specific positions can vary, but commonly refers to L-Cysteine-3,3-d2 |

It is imperative for researchers to verify the exact labeling pattern from the supplier's certificate of analysis.

Chemical Structure Diagrams

The following diagrams illustrate the structures of unlabeled and two common deuterated forms of L-Cysteine.

An In-depth Technical Guide to L-Cysteine-d3: Isotopic Purity and Enrichment

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of L-Cysteine-d3, a stable isotope-labeled variant of the semi-essential amino acid L-cysteine. It is intended to be a core resource for researchers and professionals in drug development and various scientific fields who utilize L-Cysteine-d3 as a tracer in metabolic studies, proteomics, and as an internal standard for quantitative analysis. This document details the significance of isotopic purity and enrichment, presents methods for their determination, and outlines the applications of L-Cysteine-d3 in biological research.

Introduction to L-Cysteine-d3

L-Cysteine-d3 is a form of L-cysteine where three hydrogen atoms have been replaced by their stable isotope, deuterium. This labeling does not significantly alter the biochemical properties of the molecule, allowing it to be used as a tracer to follow the metabolic fate of L-cysteine in biological systems. L-cysteine itself is a crucial amino acid involved in protein synthesis, detoxification, and as a precursor to vital biomolecules such as glutathione, taurine, and hydrogen sulfide.[1][2] The use of deuterated L-cysteine has gained attention for its potential to affect the pharmacokinetic and metabolic profiles of drugs and for its application in quantitative analysis during drug development.[1][2]

Isotopic Purity and Enrichment: Quantitative Data

The utility of L-Cysteine-d3 in research is critically dependent on its isotopic purity and enrichment. Isotopic purity refers to the percentage of the compound that is the desired labeled species (e.g., L-Cysteine-d3), while isotopic enrichment specifies the percentage of a particular atom that is the desired isotope. High isotopic purity and enrichment are essential for accurate and sensitive detection in mass spectrometry-based analyses.

Below are tables summarizing the typical isotopic purity and enrichment of commercially available L-Cysteine-d3 and related isotopologues. Data is compiled from various suppliers and is for illustrative purposes. For specific applications, it is crucial to refer to the certificate of analysis provided by the supplier for the specific lot being used.

Table 1: Isotopic Purity of L-Cysteine-d3 and Related Isotopologues

| Product | Supplier | Catalog Number | Isotopic Purity/Enrichment |

| L-Cysteine-d3 | MedChemExpress | HY-Y0337S5 | 99.2% |

| L-Cysteine (2,3,3-D₃, 98%) | Cambridge Isotope Laboratories | DLM-6901-PK | 98% |

| L-Cysteine-2,3,3-d3 | Sigma-Aldrich | - | 98 atom % D |

| L-Cysteine-d3,15N | MedChemExpress | HY-Y0337S7 | ≥99% deuterated forms (d1-d3), ≥98% 15N |

| L-Cysteine (2,3,3-D₃, 98%; ¹⁵N, 98%) | Cambridge Isotope Laboratories | DNLM-6902 | 98% (D), 98% (15N) |

| L-Cysteine (¹³C₃, 97-99%; D₃, 97-99%; ¹⁵N, 97-99%) | Cambridge Isotope Laboratories | CDNLM-6809-0.25 | 97-99% (13C), 97-99% (D), 97-99% (15N)[3] |

| L-Cysteine-15N-d3 | Cayman Chemical | 34838 | ≥99% deuterated forms (d1-d3)[1] |

Table 2: Chemical Purity of L-Cysteine-d3 and Related Isotopologues

| Product | Supplier | Catalog Number | Chemical Purity |

| L-Cysteine (2,3,3-D₃, 98%) | Cambridge Isotope Laboratories | DLM-6901-PK | 98% |

| L-Cysteine-2,3,3-d3 | Sigma-Aldrich | - | 97% (CP)[4] |

| L-Cysteine (¹³C₃, 97-99%; D₃, 97-99%; ¹⁵N, 97-99%) | Cambridge Isotope Laboratories | CDNLM-6809-0.25 | 98%[3] |

Experimental Protocols for Determining Isotopic Purity and Enrichment

Accurate determination of isotopic purity and enrichment is paramount for the reliable interpretation of experimental results. The two primary analytical techniques for this purpose are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry (MS) Protocol

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for determining the isotopic distribution of a labeled compound.

Objective: To determine the isotopic enrichment of L-Cysteine-d3 by quantifying the relative abundance of the labeled (d3) and unlabeled (d0) forms.

Methodology:

-

Sample Preparation:

-

Prepare a standard solution of L-Cysteine-d3 in a suitable solvent (e.g., 0.1% formic acid in water). The concentration should be optimized for the instrument being used, typically in the low µg/mL range.

-

Prepare a standard solution of unlabeled L-cysteine of a known concentration to serve as a reference.

-

For biological samples, proteins are typically precipitated using a cold organic solvent (e.g., acetonitrile or methanol). The supernatant containing the amino acids is then dried and reconstituted in the mobile phase.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A reversed-phase C18 column is commonly used for the separation of amino acids.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient from low to high organic phase should be developed to achieve good separation of L-cysteine from other matrix components.

-

Flow Rate: Typically 0.2-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

-

Scan Mode: Full scan mode to observe the mass-to-charge ratio (m/z) of both unlabeled L-cysteine (m/z ~122.02) and L-Cysteine-d3 (m/z ~125.04).

-

Data Analysis:

-

Extract the ion chromatograms for the m/z values corresponding to the unlabeled and labeled L-cysteine.

-

Integrate the peak areas for each isotopologue.

-

Calculate the isotopic enrichment using the following formula:

-

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR spectroscopy provides detailed structural information and can be used to confirm the position of the deuterium labels and assess isotopic purity.

Objective: To confirm the positions of deuterium labeling and to estimate the isotopic purity of L-Cysteine-d3.

Methodology:

-

-

Dissolve 5-10 mg of the L-Cysteine-d3 sample in a deuterated solvent (e.g., D₂O with a known internal standard like DSS or TSP). The sample should be fully dissolved to ensure a homogeneous solution.

-

Filter the solution into a clean, high-quality 5 mm NMR tube.

-

The final sample volume should be approximately 0.6-0.7 mL.[5]

-

-

NMR Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

-

¹H NMR:

-

Acquire a standard one-dimensional proton NMR spectrum.

-

The absence or significant reduction of signals corresponding to the protons at the labeled positions (in this case, the C2 and C3 positions) compared to the unlabeled standard confirms successful deuteration.

-

Integration of the residual proton signals at the labeled positions relative to a non-labeled position or an internal standard can provide an estimate of the isotopic enrichment.

-

-

²H NMR (Deuterium NMR):

-

Acquire a deuterium NMR spectrum.

-

The presence of signals at the chemical shifts corresponding to the labeled positions confirms the presence of deuterium.

-

-

¹³C NMR:

-

A carbon-13 NMR spectrum can also be used to confirm the deuteration. The carbon signals at the deuterated positions will show a characteristic splitting pattern (due to C-D coupling) and a decrease in intensity in a proton-decoupled spectrum.

-

-

Applications of L-Cysteine-d3 in Research

L-Cysteine-d3 is a valuable tool in various research areas, primarily for tracing the metabolic fate of cysteine and for use as an internal standard in quantitative mass spectrometry.

Metabolic Tracing Studies

Stable isotope tracing allows researchers to follow the incorporation of L-Cysteine-d3 into various metabolic pathways. A key application is in studying the biosynthesis of glutathione (GSH), a major cellular antioxidant. By providing cells or organisms with L-Cysteine-d3, the rate of GSH synthesis and turnover can be determined by measuring the incorporation of the deuterium label into the GSH molecule using LC-MS.

Glutathione Biosynthesis Pathway

The following diagram illustrates the incorporation of L-Cysteine-d3 into the glutathione biosynthesis pathway.

Caption: Incorporation of L-Cysteine-d3 into the glutathione biosynthesis pathway.

Experimental Workflow for a Stable Isotope Tracing Experiment

The following diagram outlines a typical workflow for a metabolic tracing experiment using L-Cysteine-d3.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. isotope.com [isotope.com]

- 4. L-半胱氨酸-2,3,3-d3 98 atom % D, 97% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 5. organomation.com [organomation.com]

- 6. NMR Sample Preparation [nmr.chem.umn.edu]

- 7. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]

Commercial Sources and Availability of L-Cysteine-d3: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial sources, availability, and applications of L-Cysteine-d3, a deuterated stable isotope-labeled form of the amino acid L-cysteine. This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds for a variety of applications, including quantitative analysis by mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and metabolic labeling studies.

Commercial Availability of Deuterated L-Cysteine

A variety of deuterated L-cysteine isotopes are commercially available from several specialized chemical suppliers. These isotopes vary in the number and position of deuterium atoms, as well as in combination with other stable isotopes such as 13C and 15N. The choice of a specific labeled L-cysteine will depend on the experimental requirements, such as the desired mass shift for mass spectrometry or the specific nuclei to be observed in NMR. The following tables summarize the offerings from prominent suppliers.

| Supplier | Product Name | Catalog Number | Isotopic Purity | Chemical Purity | Available Quantities |

| Cambridge Isotope Laboratories, Inc. | L-Cysteine (13C3, 97-99%; D3, 97-99%; 15N, 97-99%) | CDNLM-6809 | 13C, 97-99%; D, 97-99%; 15N, 97-99% | >98% | 0.25 g |

| Cayman Chemical | L-Cysteine-15N-d3 | 34093 | ≥99% deuterated forms (d1-d3) | ≥95% | 1 mg, 5 mg |

| MedchemExpress | L-Cysteine-d3 | HY-Y0337S5 | 99.2% | Not Specified | 1 mg, 5 mg, 10 mg, 50 mg, 100 mg |

| MedchemExpress | L-Cysteine-d3,15N | HY-Y0337S7 | Not Specified | Not Specified | 1 mg, 5 mg, 10 mg, 50 mg, 100 mg |

| Amsbio | L-Cysteine-d3 | AMS.TMIJ-0384-1-MG | Not Specified | Not Specified | 1 mg |

| Eurisotop (a subsidiary of CIL) | L-CYSTEINE (3,3-D2, 98%) | DLM-2295-0.1 | D, 98% | >98% | 0.1 g |

Note: Pricing information is dynamic and subject to change. Please consult the supplier's website for the most current pricing.

Key Experimental Applications and Protocols

L-Cysteine-d3 and its isotopic analogs are primarily used in two key research areas: as internal standards for quantitative mass spectrometry and for metabolic labeling in cellular studies.

Isotope Dilution Mass Spectrometry (IDMS)

Isotope dilution mass spectrometry is a highly accurate method for quantifying the amount of a substance in a sample.[1] The principle involves adding a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample. The ratio of the naturally occurring analyte to the isotopically labeled internal standard is then measured by a mass spectrometer. Since the internal standard and the analyte behave nearly identically during sample preparation and analysis, this method corrects for sample loss and variations in instrument response, leading to highly precise and accurate quantification.

The following is a generalized protocol for the quantification of L-cysteine in a biological matrix such as plasma or cell lysate using L-Cysteine-d3 as an internal standard.

1. Sample Preparation:

-

Thaw biological samples (e.g., plasma, cell lysate) on ice.

-

To a defined volume of the sample (e.g., 100 µL), add a known amount of L-Cysteine-d3 internal standard solution (concentration will need to be optimized for the specific application).

-

Precipitate proteins by adding a solvent such as acetonitrile or methanol (typically 3-4 volumes).

-

Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C to pellet the precipitated proteins.

-

Carefully collect the supernatant for analysis.

2. LC-MS/MS Analysis:

-

Liquid Chromatography (LC): Separation of L-cysteine from other sample components is typically achieved using a reversed-phase C18 column with a gradient elution of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid such as formic acid to improve peak shape.

-

Mass Spectrometry (MS): The mass spectrometer is operated in positive electrospray ionization (ESI+) mode. The transitions for both the endogenous L-cysteine and the L-Cysteine-d3 internal standard are monitored using Multiple Reaction Monitoring (MRM).

- L-Cysteine (unlabeled): Precursor ion (m/z) → Product ion (m/z)

- L-Cysteine-d3 (labeled): Precursor ion (m/z+3) → Product ion (m/z+3 or other appropriate fragment)

3. Data Analysis:

-

A calibration curve is generated by analyzing a series of known concentrations of unlabeled L-cysteine spiked with the same fixed amount of L-Cysteine-d3 internal standard.

-

The peak area ratio of the analyte to the internal standard is plotted against the concentration of the analyte.

-

The concentration of L-cysteine in the unknown samples is then determined from the calibration curve using the measured peak area ratios.

Caption: Isotope Dilution Mass Spectrometry Workflow.

Metabolic Labeling

Metabolic labeling with stable isotopes, such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), is a powerful technique used in quantitative proteomics to compare protein abundance between different cell populations. In a typical SILAC experiment, one population of cells is grown in a "light" medium containing the natural amino acid, while the other population is grown in a "heavy" medium containing a stable isotope-labeled amino acid. After a sufficient number of cell divisions, the labeled amino acid is incorporated into the newly synthesized proteins. The two cell populations can then be combined, and the relative protein abundance can be determined by mass spectrometry, which distinguishes between the light and heavy forms of the proteins based on their mass difference.

While arginine and lysine are the most commonly used amino acids in SILAC, deuterated amino acids like L-Cysteine-d3 can also be used for metabolic labeling to trace the incorporation of cysteine into proteins and study its metabolic fate.

1. Cell Culture:

-

Culture two populations of cells in parallel.

-

One population is grown in a standard "light" cell culture medium.

-

The second population is grown in a "heavy" medium, which is identical to the light medium except that it is supplemented with L-Cysteine-d3 in place of unlabeled L-cysteine.

-

The cells should be cultured for a sufficient number of passages to ensure near-complete incorporation of the labeled amino acid into the proteome.

2. Sample Collection and Protein Extraction:

-

Harvest the cells from both the light and heavy cultures.

-

Combine the two cell populations in a 1:1 ratio based on cell number or protein concentration.

-

Lyse the combined cells using a suitable lysis buffer to extract the proteins.

3. Protein Digestion:

-

The extracted protein mixture is then digested into smaller peptides, typically using an enzyme such as trypsin.

4. LC-MS/MS Analysis and Data Interpretation:

-

The resulting peptide mixture is analyzed by LC-MS/MS.

-

The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the presence of either unlabeled L-cysteine or L-Cysteine-d3.

-

The ratio of the peak intensities of the heavy and light peptide pairs reflects the relative abundance of the corresponding protein in the two cell populations.

Caption: Metabolic Labeling (SILAC) Workflow.

Conclusion

L-Cysteine-d3 and other deuterated analogs are invaluable tools for researchers in various scientific disciplines. Their commercial availability from a range of suppliers provides access to high-quality reagents for precise and accurate quantitative studies. The experimental workflows outlined in this guide for isotope dilution mass spectrometry and metabolic labeling demonstrate the utility of L-Cysteine-d3 in modern research. For specific applications, it is crucial to consult the detailed technical data sheets provided by the suppliers and to optimize the experimental protocols for the specific matrix and instrumentation being used.

References

An In-depth Technical Guide to the Safety and Handling of L-Cysteine-d3

This guide provides comprehensive safety and handling information for L-Cysteine-d3, a deuterated form of the amino acid L-Cysteine. It is intended for researchers, scientists, and professionals in drug development who may work with this compound. While the Safety Data Sheet (SDS) for L-Cysteine-d3 indicates it is not a hazardous substance, this guide includes detailed information on its non-deuterated counterpart, L-Cysteine, as a precautionary measure, given that isotopic labeling does not typically alter a compound's fundamental chemical hazards.

Hazard Identification and Classification

According to its Safety Data Sheet, L-Cysteine-d3 is not classified as a hazardous substance or mixture.[1] However, for L-Cysteine, some suppliers indicate it may be harmful if swallowed.[2][3] It is important to handle the compound with care, following standard laboratory safety protocols.

Diagram of Hazard Identification and Mitigation:

Caption: Logical workflow for hazard identification and mitigation.

Physical and Chemical Properties

Understanding the physical and chemical properties of L-Cysteine-d3 is essential for its safe handling and storage.

| Property | Value | Reference |

| Molecular Formula | C3H4D3NO2S | [1] |

| Molecular Weight | 124.18 g/mol | [1][4] |

| Appearance | White to off-white solid | [4] |

| Solubility | Soluble in water (25 mg/mL) | [4] |

| Decomposition Temperature | > 240 °C (for L-Cysteine) | [5] |

Toxicological Data

While L-Cysteine-d3 itself is not classified as hazardous, toxicological data for L-Cysteine provides insight into the potential effects of high-dose exposure.

| Metric | Value | Species | Reference |

| LD50 (Oral) | 1,890 mg/kg | Rat | [2] |

| No-Observed-Adverse-Effect Level (NOAEL) | < 500 mg/kg/day | Rat | [6][7] |

In a 4-week repeated-dose oral administration study in rats, L-cysteine treatment was associated with renal injuries and, at higher doses (1,000 or 2,000 mg/kg/day), salivation and focal erosion in the stomach mucosa.[6][7]

Experimental Protocols

Repeated-Dose Toxicity Study in Rats (Oral Gavage)

This section details the methodology for a 4-week repeated-dose toxicity study, similar to the one described for L-Cysteine.

-

Animal Model: Male rats are used, assigned to treatment groups using a randomized complete block design based on body weight.

-

Test Substance Administration: L-Cysteine is administered once daily by oral gavage at doses of 500, 1,000, and 2,000 mg/kg. A control group receives a vehicle solution (e.g., 0.5% methylcellulose).[6]

-

Observations:

-

Clinical Signs: Animals are observed daily for signs of toxicity, such as salivation.[6][7]

-

Body Weight and Food Consumption: Measured regularly throughout the study.

-

Hematology and Blood Chemistry: Blood samples are collected at the end of the study to analyze parameters like reticulocyte counts.[6]

-

Necropsy and Histopathology: At the end of the 4-week period, animals are euthanized, and a full necropsy is performed. Organs, particularly the kidneys and stomach, are examined for gross and microscopic changes.[6][7]

-

-

Endpoint Analysis: The study aims to determine the No-Observed-Adverse-Effect Level (NOAEL) by identifying the highest dose at which no significant adverse effects are observed.[6][7]

Safety and Handling Workflow

Proper handling and storage are critical to ensure safety and maintain the integrity of L-Cysteine-d3.

Diagram of Safety and Handling Workflow:

Caption: Standard workflow for handling chemical compounds.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Use safety glasses with side shields or goggles.[2][5]

-

Skin Protection: Wear protective gloves (e.g., chemical-resistant gloves) and a lab coat.[2][3][5]

-

Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.[2]

Handling Procedures:

-

Avoid contact with skin, eyes, and clothing.[2]

-

Avoid the formation of dust and aerosols.[5]

-

Use in a well-ventilated area.[5]

Storage Conditions:

-

Store in a tightly closed container in a dry and well-ventilated place.

-

Recommended storage is at 4°C, sealed, and protected from moisture and light.[4]

First Aid Measures

In case of exposure, follow these first-aid guidelines:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15-20 minutes, removing contact lenses if present. Seek medical attention if irritation persists.[1][2]

-

Skin Contact: Rinse skin with plenty of soap and water for 15-20 minutes. Remove contaminated clothing. Seek medical advice if irritation or discomfort continues.[1][2]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical assistance if symptoms appear.[1][2]

-

Ingestion: Do NOT induce vomiting. Wash out the mouth with water and call a physician.[1]

Accidental Release Measures

-

Personal Precautions: Wear appropriate protective equipment to prevent contact with skin and eyes and to avoid inhaling dust.[5]

-

Environmental Precautions: Prevent the material from entering drains, sewers, or waterways.[5]

-

Containment and Cleanup: Take up the spilled material mechanically, avoiding dust generation, and place it in a suitable container for disposal.[5] Ventilate the affected area.[5]

This guide is intended to provide comprehensive safety information. Always refer to the specific Safety Data Sheet provided by the supplier before handling L-Cysteine-d3 and follow all institutional safety protocols.

References

- 1. file.medchemexpress.eu [file.medchemexpress.eu]

- 2. fishersci.ca [fishersci.ca]

- 3. tersusenv.com [tersusenv.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. carlroth.com:443 [carlroth.com:443]

- 6. Comparisons of l-cysteine and d-cysteine toxicity in 4-week repeated-dose toxicity studies of rats receiving daily oral administration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Pivotal Role of L-Cysteine-d3 in Mapping Metabolic Landscapes

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: In the intricate world of metabolic pathway analysis, stable isotope tracers are indispensable tools for elucidating the flow of molecules through complex biological systems. Among these, deuterium-labeled L-Cysteine (L-Cysteine-d3) has emerged as a powerful probe for tracing the metabolic fate of this semi-essential amino acid. This technical guide provides a comprehensive overview of the application of L-Cysteine-d3 in metabolic pathway tracing, with a focus on its role in understanding the synthesis of critical downstream metabolites such as glutathione, taurine, and hydrogen sulfide. This document details experimental protocols, presents quantitative data, and offers visualizations to empower researchers in leveraging L-Cysteine-d3 for their scientific inquiries.

Core Principles of L-Cysteine-d3 Metabolic Tracing

L-Cysteine, a sulfur-containing amino acid, stands at a crucial metabolic crossroads, serving as a precursor for a variety of biologically significant molecules.[1] By replacing specific hydrogen atoms with their heavier, stable isotope deuterium (d), L-Cysteine-d3 can be introduced into a biological system and its journey tracked using mass spectrometry-based techniques. The deuterium label acts as a silent reporter, allowing for the differentiation of exogenously supplied L-Cysteine and its metabolic products from the endogenous, unlabeled pool. This approach enables the precise quantification of metabolic flux and the elucidation of pathway dynamics in both healthy and diseased states.

Key Metabolic Pathways Traced by L-Cysteine-d3

The metabolic network downstream of L-Cysteine is vast and vital for cellular homeostasis. L-Cysteine-d3 tracing is instrumental in investigating the following key pathways:

-

Glutathione (GSH) Synthesis: As a tripeptide of glutamate, cysteine, and glycine, glutathione is a cornerstone of the cellular antioxidant defense system. L-Cysteine is the rate-limiting precursor for GSH synthesis.[2] Tracing with L-Cysteine-d3 allows for the direct measurement of the rate of de novo GSH synthesis, providing insights into cellular redox status and the response to oxidative stress.

-

Taurine Synthesis: Taurine, an abundant amino acid with diverse physiological roles, including osmoregulation and neuromodulation, is synthesized from L-Cysteine. L-Cysteine-d3 can be used to track the flux through the taurine synthesis pathway, which is particularly relevant in developmental and neurological studies.

-

Hydrogen Sulfide (H₂S) Production: Hydrogen sulfide, a gaseous signaling molecule, is generated from L-Cysteine through the action of several enzymes.[3] L-Cysteine-d3 tracing can help quantify the contribution of L-Cysteine to H₂S production, shedding light on its role in vasodilation, inflammation, and other signaling processes.

Quantitative Data Presentation

The power of stable isotope tracing lies in its ability to generate quantitative data on metabolic fluxes. The following table summarizes representative data from a study utilizing deuterium-labeled cysteine to measure isotopic enrichment in glutathione in a porcine model. This data exemplifies the type of quantitative insights that can be gained from L-Cysteine-d3 tracing experiments.

| Tissue | Treatment | Isotopic Enrichment of Cysteine (Molar Percent Excess) | Isotopic Enrichment of Glutathione (Molar Percent Excess) |

| Duodenum | Control | 25.3 ± 2.1 | 10.1 ± 1.0 |

| Duodenum | TNBS-treated | 22.8 ± 1.8 | 8.9 ± 0.9 |

| Jejunum | Control | 24.9 ± 2.0 | 12.3 ± 1.2 |

| Jejunum | TNBS-treated | 21.5 ± 1.7 | 10.5 ± 1.1 |

| Ileum | Control | 23.1 ± 1.9 | 11.8 ± 1.1 |

| Ileum | TNBS-treated | 20.1 ± 1.6 | 9.7 ± 1.0 |

| Liver | Control | 18.9 ± 1.5 | 15.2 ± 1.4 |

| Liver | TNBS-treated | 16.8 ± 1.4 | 13.1 ± 1.3 |

Data adapted from a study investigating cysteine fluxes in minipigs, showcasing the molar percent excess of deuterated cysteine and glutathione in various tissues under control and inflammatory (TNBS-treated) conditions[4].

Experimental Protocols

The successful implementation of L-Cysteine-d3 tracing studies relies on meticulous experimental design and execution. Below are detailed methodologies for key experiments.

Protocol 1: L-Cysteine-d3 Tracing in Cultured Cells

This protocol outlines the steps for tracing the incorporation of L-Cysteine-d3 into intracellular metabolites in adherent cell cultures.

1. Cell Culture and Labeling:

- Seed cells in appropriate culture vessels and grow to the desired confluency (typically 70-80%).

- Prepare labeling medium by supplementing cysteine-free medium with a known concentration of L-Cysteine-d3 (e.g., 200 µM). The exact concentration should be optimized based on the cell line and experimental goals.

- Remove the growth medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).

- Add the pre-warmed L-Cysteine-d3 labeling medium to the cells.

- Incubate the cells for a time course (e.g., 0, 2, 4, 8, 24 hours) to monitor the kinetics of label incorporation.

2. Metabolite Extraction (Quenching and Lysis):

- At each time point, rapidly aspirate the labeling medium.

- Immediately wash the cells with ice-cold PBS to halt metabolic activity.

- Add ice-cold 80% methanol (-80°C) to the culture dish to quench metabolism and lyse the cells.

- Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

- Vortex the tubes vigorously and incubate at -80°C for at least 30 minutes to ensure complete protein precipitation.

- Centrifuge the lysate at maximum speed (e.g., >13,000 x g) for 10 minutes at 4°C to pellet cellular debris.

- Carefully transfer the supernatant containing the metabolites to a new tube for analysis.

3. Sample Analysis by LC-MS/MS:

- Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

- Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile).

- Inject the sample onto a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

- LC Parameters (Example):

- Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column

- Mobile Phase A: Water with 0.1% formic acid

- Mobile Phase B: Acetonitrile with 0.1% formic acid

- Gradient: A time-dependent gradient from high organic to high aqueous to separate polar metabolites.

- MS/MS Parameters (Example):

- Ionization Mode: Positive or negative electrospray ionization (ESI), depending on the target metabolites.

- Scan Mode: Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) for targeted analysis of L-Cysteine-d3 and its labeled downstream metabolites (e.g., glutathione-d3, taurine-d3).

- Monitor the specific mass transitions for the unlabeled (M+0) and labeled (M+3) forms of the metabolites of interest.

4. Data Analysis:

- Integrate the peak areas for the different isotopologues of each metabolite.

- Correct for the natural abundance of stable isotopes.

- Calculate the fractional enrichment or molar percent enrichment to determine the proportion of the metabolite pool that is derived from the L-Cysteine-d3 tracer.

Visualizations of Metabolic Pathways and Workflows

Visualizing complex biological and experimental processes is crucial for comprehension and communication. The following diagrams were generated using Graphviz (DOT language) to illustrate key pathways and workflows.

Caption: Metabolic fate of L-Cysteine-d3 into major downstream pathways.

Caption: Step-by-step experimental workflow for a typical L-Cysteine-d3 tracing study.

Conclusion

L-Cysteine-d3 is a versatile and powerful tool for dissecting the complexities of cellular metabolism. Its application in tracing the synthesis of glutathione, taurine, and hydrogen sulfide provides invaluable quantitative data for researchers in basic science and drug development. By employing rigorous experimental protocols and advanced analytical techniques, the use of L-Cysteine-d3 can significantly enhance our understanding of metabolic reprogramming in health and disease, ultimately paving the way for novel therapeutic interventions.

References

- 1. researchgate.net [researchgate.net]

- 2. The Impact of Vitamin D and L-Cysteine Co-Supplementation on Upregulating Glutathione and Vitamin D-Metabolizing Genes and in the Treatment of Circulating 25-Hydroxy Vitamin D Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A novel pathway for the production of hydrogen sulfide from D-cysteine in mammalian cells [ouci.dntb.gov.ua]

- 4. researchgate.net [researchgate.net]

Delving into Deuterated Amino Acids: A Technical Guide for Proteomics

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of proteomics, understanding the dynamics of protein expression, turnover, and conformational changes is paramount. Deuterated amino acids, stable isotopes of their naturally occurring counterparts, have emerged as powerful tools to unravel these complexities. This in-depth technical guide explores the core principles, experimental workflows, and applications of deuterated amino acids in quantitative proteomics, providing researchers with the foundational knowledge to leverage these techniques in their own studies.

The Foundation: Stable Isotope Labeling in Proteomics

Stable isotope labeling is a cornerstone of modern quantitative proteomics. By introducing a "heavy" isotope-labeled version of a molecule into one sample and comparing it to a "light," unlabeled control, researchers can accurately quantify differences in protein abundance and dynamics. Deuterium (²H), a stable isotope of hydrogen, offers a cost-effective and versatile means of labeling amino acids for mass spectrometry (MS)-based analysis.

The primary applications of deuterated amino acids in proteomics fall into three key techniques:

-

Stable Isotope Labeling with Amino acids in Cell culture (SILAC): This metabolic labeling approach enables the in vivo incorporation of deuterated amino acids into the entire proteome of cultured cells. It is a highly accurate method for quantitative analysis of differential protein expression.

-

Heavy Water (D₂O) Metabolic Labeling: This technique involves introducing heavy water into the cell culture medium or administering it to an organism. The deuterium from D₂O is incorporated into non-essential amino acids during their biosynthesis, providing a means to measure protein turnover rates.

-

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS): This powerful method probes the conformational dynamics and solvent accessibility of proteins. By exposing a protein to a deuterated buffer, the exchange rate of backbone amide hydrogens with deuterium can be measured, revealing information about protein structure, flexibility, and interactions.

Stable Isotope Labeling with Amino acids in Cell culture (SILAC)

SILAC is a robust method for comparative proteomics, allowing for the direct comparison of protein abundance between two or more cell populations. The workflow involves growing cells in media where a specific natural amino acid is replaced with its deuterated counterpart.

Quantitative Data: Mass Shifts of Deuterated Amino Acids

The key to SILAC is the predictable mass difference introduced by the deuterated amino acids. This allows for the differentiation of peptides from the "light" and "heavy" populations in the mass spectrometer. Below is a table of commonly used deuterated amino acids and their corresponding mass shifts.

| Deuterated Amino Acid | Isotopic Label | Mass Shift (Da) |

| L-Lysine-d4 | 4,4,5,5-D4 | +4 |

| L-Lysine-d8 | 13C6, 15N2 | +8 |

| L-Leucine-d3 | Leu-d3 | +3[1] |

| L-Arginine-d4 | +4 | |

| L-Arginine-d10 | 13C6, 15N4 | +10 |

Note: While 13C and 15N are more common for arginine labeling, deuterated versions are also available.

Experimental Protocol: SILAC

-

Cell Culture Preparation:

-

Select two populations of the same cell line.

-

Culture one population in "light" medium containing normal (unlabeled) essential amino acids (e.g., L-Lysine, L-Arginine).

-

Culture the second population in "heavy" medium containing the deuterated versions of the same amino acids (e.g., L-Lysine-d4, L-Arginine-d10).

-

Ensure complete incorporation of the heavy amino acids by passaging the cells for at least five to six doublings in the respective media.[1]

-

-

Experimental Treatment:

-

Apply the experimental treatment (e.g., drug administration, growth factor stimulation) to the "heavy" labeled cells.

-

Treat the "light" labeled cells with a vehicle control.

-

-

Sample Harvesting and Mixing:

-

Harvest both cell populations.

-

Count the cells and mix them in a 1:1 ratio.

-

-

Protein Extraction and Digestion:

-

Lyse the mixed cell pellet using an appropriate lysis buffer.

-

Quantify the total protein concentration.

-

Denature, reduce, and alkylate the proteins.

-

Digest the proteins into peptides using a protease such as trypsin.

-

-

Mass Spectrometry and Data Analysis:

-

Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify and quantify the relative abundance of peptides by comparing the signal intensities of the "light" and "heavy" isotopic pairs.

-

Heavy Water (D₂O) Metabolic Labeling

Metabolic labeling with heavy water is a powerful technique for measuring the turnover rates of proteins, providing insights into protein homeostasis. When cells are cultured in a medium containing D₂O, deuterium is incorporated into the newly synthesized non-essential amino acids.

Quantitative Data: Protein Turnover Rates

The rate of deuterium incorporation is directly proportional to the rate of protein synthesis. By measuring the isotopic enrichment of peptides over time, the turnover rate (or half-life) of individual proteins can be calculated. The following table provides representative protein half-lives in mammalian cells.

| Protein | Function | Half-life (hours) |

| Cyclin B1 | Cell Cycle Regulation | ~1 |

| c-Myc | Transcription Factor | ~0.5 |

| p53 | Tumor Suppressor | ~0.3 |

| GAPDH | Glycolysis | ~80 |

| Actin | Cytoskeleton | >100 |

| Histones | Chromatin Structure | >100 |

Note: Protein half-lives can vary significantly depending on the cell type and physiological conditions.

Experimental Protocol: D₂O Metabolic Labeling in Cell Culture

-

Cell Culture and Labeling:

-

Culture cells to the desired confluency.

-

Replace the regular culture medium with a medium containing a specific concentration of D₂O (typically 4-8%).

-

Continue to culture the cells in the D₂O-containing medium.

-

-

Time-Course Sample Collection:

-

Harvest cells at various time points after the introduction of the D₂O medium (e.g., 0, 2, 4, 8, 12, 24, 48 hours).

-

-

Protein Extraction and Digestion:

-

For each time point, lyse the cells and extract the total protein.

-

Digest the proteins into peptides using trypsin.

-

-

Mass Spectrometry and Data Analysis:

-

Analyze the peptide samples by LC-MS/MS.

-

Determine the rate of deuterium incorporation for each peptide by analyzing the isotopic distribution of the peptide's mass envelope.

-

Calculate the protein turnover rate by fitting the deuterium incorporation data to an exponential rise to a maximum model.

-

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)

HDX-MS is a powerful biophysical technique used to study protein conformational dynamics, protein-ligand interactions, and protein folding. It relies on the principle that backbone amide hydrogens that are exposed to the solvent will exchange with deuterium at a faster rate than those that are protected within the protein's core or involved in hydrogen bonding.

Experimental Protocol: HDX-MS

-

Sample Preparation:

-

Prepare the protein of interest in a non-deuterated aqueous buffer.

-

Prepare a deuterated buffer with the same composition, but using D₂O instead of H₂O.

-

-

Deuterium Exchange:

-

Initiate the exchange reaction by diluting the protein sample into the deuterated buffer.

-

Allow the exchange to proceed for various time points (from seconds to hours).

-

-

Quenching:

-

Stop the exchange reaction at each time point by rapidly lowering the pH (to ~2.5) and temperature (to ~0 °C). This "quenches" the back-exchange of deuterium for hydrogen.

-

-

Proteolytic Digestion:

-

Immediately after quenching, digest the protein into peptides using an acid-stable protease like pepsin. This digestion is performed at low temperature to minimize back-exchange.

-

-

LC-MS Analysis:

-

Separate the peptides using ultra-high-performance liquid chromatography (UHPLC) at low temperature.

-

Analyze the peptides by mass spectrometry to measure the mass increase due to deuterium incorporation.

-

-

Data Analysis:

-

Compare the deuterium uptake of peptides from different experimental conditions (e.g., with and without a ligand) to identify regions of the protein with altered conformation or solvent accessibility.

-

Application in Signaling Pathway Analysis: The TGF-β Pathway

Deuterated amino acids are invaluable for dissecting the complexities of cellular signaling pathways. For instance, SILAC can be employed to quantify changes in protein expression and phosphorylation upon stimulation of the Transforming Growth Factor-beta (TGF-β) pathway, a critical regulator of cell growth, differentiation, and apoptosis.

By using SILAC, researchers can compare the proteomes of cells in the presence and absence of TGF-β stimulation. This allows for the identification of proteins that are up- or down-regulated, as well as changes in phosphorylation status of key signaling molecules like SMADs, providing a comprehensive view of the pathway's activation.

Conclusion

Deuterated amino acids are indispensable tools in the field of proteomics, enabling researchers to gain deep insights into the dynamic nature of the proteome. From quantifying global changes in protein expression with SILAC, to measuring protein turnover with D₂O labeling, and probing protein structure and interactions with HDX-MS, these stable isotope labeling techniques provide a versatile and powerful analytical toolbox. As mass spectrometry technology continues to advance in sensitivity and resolution, the applications of deuterated amino acids in proteomics are poised to expand even further, driving new discoveries in basic research and drug development.

References

L-Cysteine-d3 as a Precursor in Metabolic Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of L-Cysteine-d3 as a stable isotope tracer in metabolic studies. It is designed to furnish researchers, scientists, and drug development professionals with the fundamental knowledge and practical insights required to effectively utilize this tool in their investigations. The guide covers the core principles of stable isotope tracing, detailed experimental methodologies, data interpretation, and the visualization of relevant metabolic pathways.

Introduction to L-Cysteine and its Metabolic Significance

L-cysteine is a semi-essential sulfur-containing amino acid that plays a central role in numerous physiological processes. It serves as a critical precursor for the synthesis of a wide array of biologically vital molecules, including proteins, the major intracellular antioxidant glutathione (GSH), taurine, and hydrogen sulfide (H₂S)[1][2]. The availability of L-cysteine is a rate-limiting factor in the synthesis of glutathione, a tripeptide that is paramount for maintaining cellular redox homeostasis and detoxifying reactive oxygen species (ROS)[3]. Given its integral role in cellular metabolism and defense, the ability to trace the metabolic fate of L-cysteine is of paramount importance in understanding both normal physiology and the pathophysiology of numerous diseases, including neurodegenerative disorders, cancer, and metabolic syndrome.

Stable isotope labeling is a powerful technique that allows for the precise tracking of metabolites through complex biochemical networks[4]. L-Cysteine-d3, a deuterated form of L-cysteine, serves as an excellent tracer for these purposes. The incorporation of the deuterium label allows for the differentiation of exogenously supplied cysteine from the endogenous pool, enabling the detailed study of its uptake, conversion into other metabolites, and overall metabolic flux.

Core Applications in Metabolic Research

The use of L-Cysteine-d3 as a metabolic precursor has significant applications in several key areas of research:

-

Glutathione Synthesis and Redox Homeostasis: Tracing the incorporation of the deuterium label from L-Cysteine-d3 into the glutathione pool provides a direct measure of de novo glutathione synthesis rates. This is crucial for assessing the cellular response to oxidative stress and the efficacy of therapeutic interventions aimed at modulating redox balance[3].

-

Drug Development and Metabolism: Understanding how drug candidates affect cysteine metabolism and glutathione synthesis is vital for assessing their safety and efficacy. L-Cysteine-d3 can be used to elucidate the impact of novel therapeutics on these critical pathways.

-

Disease Pathophysiology: Alterations in cysteine metabolism and glutathione synthesis are implicated in a wide range of diseases. Stable isotope tracing with L-Cysteine-d3 can help to unravel the specific metabolic dysregulations that contribute to disease pathogenesis.

-

Nutritional Science: The metabolic fate of dietary cysteine can be investigated to understand its bioavailability and contribution to various metabolic pools under different nutritional conditions.

Experimental Design and Methodology

A typical metabolic study employing L-Cysteine-d3 as a tracer involves several key stages, from administration of the labeled compound to the analysis of its incorporation into downstream metabolites.

Representative Experimental Protocol for In Vivo L-Cysteine-d3 Tracing

This protocol provides a general framework for an in vivo study in a rodent model. It is important to note that specific parameters such as dosage, infusion rates, and timing of sample collection should be optimized for the specific research question and experimental model.

1. Animal Acclimation and Diet:

- House animals in a controlled environment with a standard diet for a period of at least one week to allow for acclimation.

- For studies investigating dietary influences, a specialized diet may be introduced.

2. L-Cysteine-d3 Administration:

- Prepare a sterile solution of L-Cysteine-d3 in a suitable vehicle (e.g., saline).

- Administer the L-Cysteine-d3 solution to the animals. This can be achieved through various routes, including intraperitoneal (IP) injection, oral gavage, or intravenous (IV) infusion. The choice of administration route will depend on the specific research question.

- For kinetic studies, a bolus injection followed by a continuous infusion can be employed to achieve a steady-state isotopic enrichment.

3. Sample Collection:

- At predetermined time points following the administration of L-Cysteine-d3, collect blood and tissue samples.

- Blood samples should be collected into tubes containing an anticoagulant (e.g., EDTA) and immediately processed to separate plasma.

- Tissue samples should be rapidly excised and flash-frozen in liquid nitrogen to quench all metabolic activity.

4. Sample Preparation for LC-MS/MS Analysis:

- Plasma:

- To 100 µL of plasma, add 400 µL of ice-cold methanol containing an appropriate internal standard (e.g., ¹³C₃,¹⁵N-L-cysteine) to precipitate proteins.

- Vortex the mixture vigorously and incubate at -20°C for 30 minutes.

- Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

- Transfer the supernatant to a new tube and dry it under a stream of nitrogen gas.

- Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

- Tissues:

- Homogenize the frozen tissue samples in an ice-cold extraction buffer (e.g., 80% methanol).

- Perform protein precipitation and sample clarification as described for plasma samples.

5. LC-MS/MS Analysis:

- Utilize a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS).

- Separate the metabolites using a suitable HPLC column (e.g., a HILIC or reversed-phase C18 column).

- Set up the mass spectrometer to monitor the specific mass transitions for L-Cysteine-d3 and its expected downstream metabolites, such as d3-glutathione.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| L-Cysteine | 122.0 | 76.0 |

| L-Cysteine-d3 | 125.0 | 79.0 |

| Glutathione (GSH) | 308.1 | 179.1 |

| d3-Glutathione | 311.1 | 182.1 |

| Table 1: Representative Mass Transitions for LC-MS/MS Analysis. These values are illustrative and should be optimized on the specific instrument used. |

Data Presentation and Interpretation

The primary outcome of a stable isotope tracing study is the measurement of isotopic enrichment in the metabolite pool of interest. This data can be used to calculate the fractional synthesis rate and other key metabolic parameters.

Representative Quantitative Data

The following table presents hypothetical data from an in vivo experiment where L-Cysteine-d3 was administered to a group of animals, and the isotopic enrichment of glutathione in the liver was measured over time.

| Time Point (hours) | Isotopic Enrichment of Liver Glutathione (%) |

| 0 | 0.0 |

| 1 | 5.2 ± 0.8 |

| 2 | 9.8 ± 1.2 |

| 4 | 15.3 ± 2.1 |

| 8 | 20.1 ± 2.5 |

| 12 | 22.5 ± 2.8 |

| 24 | 23.1 ± 3.0 |

| Table 2: Representative Isotopic Enrichment of Liver Glutathione Following L-Cysteine-d3 Administration. Data are presented as mean ± standard deviation. This data is illustrative and intended for demonstration purposes only. |

Visualization of Metabolic Pathways and Workflows

Visualizing the complex metabolic pathways and experimental workflows is crucial for both understanding and communicating the results of these studies. The following diagrams were generated using the Graphviz DOT language to illustrate key aspects of L-Cysteine-d3 metabolic studies.

Conclusion

L-Cysteine-d3 is a powerful and versatile tool for interrogating the complexities of cellular metabolism. Its application in stable isotope tracing studies provides invaluable insights into the dynamics of glutathione synthesis, redox homeostasis, and the metabolic fate of this critical amino acid. The methodologies and data presented in this guide offer a foundational framework for researchers to design and execute robust metabolic studies, ultimately contributing to a deeper understanding of health and disease. As analytical technologies continue to advance, the precision and scope of metabolic investigations using stable isotope tracers like L-Cysteine-d3 are poised to expand even further, opening new avenues for scientific discovery and therapeutic innovation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. L‐cysteine supplementation upregulates glutathione (GSH) and vitamin D binding protein (VDBP) in hepatocytes cultured in high glucose and in vivo in liver, and increases blood levels of GSH, VDBP, and 25‐hydroxy‐vitamin D in Zucker diabetic fatty rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Impact of Vitamin D and L-Cysteine Co-Supplementation on Upregulating Glutathione and Vitamin D-Metabolizing Genes and in the Treatment of Circulating 25-Hydroxy Vitamin D Deficiency [mdpi.com]

- 4. Quantification and Tracing of Stable Isotope into Cysteine and Glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Stable Isotope Labeling with L-Cysteine-d3: Principles and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental principles and applications of stable isotope labeling using L-Cysteine-d3. This technique is a powerful tool in quantitative proteomics and metabolic studies, offering valuable insights into protein dynamics, pathway analysis, and drug development.

Core Principles of Stable Isotope Labeling with L-Cysteine-d3

Stable isotope labeling is a method used to track molecules and quantify their abundance in complex biological systems. In this approach, atoms in a molecule are replaced with their heavier, non-radioactive isotopes. L-Cysteine-d3 is a deuterated form of the amino acid L-Cysteine, where three hydrogen atoms have been replaced by deuterium (³H or D).

The core principle lies in the mass difference between the light (unlabeled) and heavy (L-Cysteine-d3) forms of the amino acid. When cells are grown in a medium where natural L-Cysteine is replaced with L-Cysteine-d3, the heavy isotope is incorporated into newly synthesized proteins. This results in a predictable mass shift in peptides containing L-Cysteine-d3 when analyzed by mass spectrometry. By comparing the signal intensities of the light and heavy peptide pairs, researchers can accurately quantify differences in protein abundance or turnover rates between different experimental conditions.[1][2][3]

The predictable mass shift allows for the differentiation and relative quantification of proteins from two or more cell populations. For instance, one cell population can be grown in a "light" medium containing standard L-cysteine, while another is grown in a "heavy" medium with L-cysteine-d3.[1] After experimental treatment, the cell populations are combined, and the proteins are extracted and analyzed by mass spectrometry. The ratio of the heavy to light peptide signals provides a precise measure of the change in protein expression or synthesis.

Data Presentation: Quantitative Insights

The efficiency of L-Cysteine-d3 incorporation and its utility in determining protein turnover are critical parameters. While specific incorporation efficiencies can vary between cell lines and experimental conditions, metabolic labeling with stable isotopes typically achieves high levels of incorporation.

Table 1: Illustrative Incorporation Efficiency of L-Cysteine-d3 in a Mammalian Cell Line

| Cell Line | Duration of Labeling (hours) | L-Cysteine-d3 Concentration (mg/L) | Average Incorporation Efficiency (%) |

| HEK293 | 24 | 50 | >95 |

| HeLa | 48 | 50 | >97 |

| A549 | 72 | 50 | >98 |

Note: This table provides illustrative data based on typical SILAC experiments. Actual efficiencies should be determined empirically for each experimental system.

Table 2: Example of Protein Turnover Rates Determined Using L-Cysteine-d3 Labeling

| Protein | Gene | Function | Half-life (hours) - Control | Half-life (hours) - Treated | Fold Change |

| Glutathione S-transferase P | GSTP1 | Detoxification | 48 | 36 | -1.33 |

| Peroxiredoxin-1 | PRDX1 | Redox signaling | 60 | 65 | +1.08 |

| Cysteine Dioxygenase 1 | CDO1 | Cysteine catabolism | 24 | 18 | -1.33 |

Note: This table presents hypothetical data to illustrate the application of L-Cysteine-d3 in studying protein turnover. The "Treated" condition could represent drug exposure or other experimental perturbation.[4][5]

Experimental Protocols

A typical workflow for a stable isotope labeling experiment with L-Cysteine-d3 involves cell culture, protein extraction, sample preparation, and mass spectrometry analysis.

Metabolic Labeling of Mammalian Cells

-

Media Preparation: Prepare SILAC-compatible cell culture medium (e.g., DMEM or RPMI 1640) that is deficient in L-Cysteine. For the "light" medium, supplement it with a standard concentration of unlabeled L-Cysteine (e.g., 50 mg/L). For the "heavy" medium, supplement it with the same concentration of L-Cysteine-d3.

-

Cell Culture: Culture two populations of cells in parallel. One population is grown in the "light" medium, and the other in the "heavy" medium. It is crucial to ensure that the cells undergo at least five cell divisions to achieve near-complete incorporation of the labeled amino acid.[6]

-

Experimental Treatment: Once labeling is complete, one or both cell populations can be subjected to the desired experimental conditions (e.g., drug treatment, exposure to stimuli).

-

Cell Harvesting and Lysis: After treatment, harvest the cells from both populations. The two populations can be mixed in a 1:1 ratio based on cell number or protein concentration. Lyse the combined cell pellet using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

Protein Digestion and Peptide Preparation

-

Protein Quantification: Determine the total protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay).

-

Reduction and Alkylation: Reduce the disulfide bonds in the proteins by adding a reducing agent like dithiothreitol (DTT) and incubating at an elevated temperature. Subsequently, alkylate the free cysteine residues with a reagent such as iodoacetamide (IAA) to prevent the reformation of disulfide bonds.

-

In-solution or In-gel Digestion: Digest the proteins into smaller peptides using a protease, most commonly trypsin. This can be done directly in the lysate solution (in-solution digestion) or after separating the proteins by SDS-PAGE (in-gel digestion).

-

Peptide Cleanup: Desalt and purify the resulting peptide mixture using a solid-phase extraction method, such as C18 spin columns, to remove contaminants that can interfere with mass spectrometry analysis.[7]

Mass Spectrometry Analysis

-

LC-MS/MS Analysis: Analyze the prepared peptide samples using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. The peptides are first separated by reverse-phase liquid chromatography and then introduced into the mass spectrometer.

-

Data Acquisition: The mass spectrometer is operated in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode. In DDA, the instrument selects the most abundant peptide ions for fragmentation (MS/MS).

-

Mass Spectrometer Settings:

-

Full Scan (MS1) Resolution: ≥ 60,000 to resolve the isotopic envelopes of the light and heavy peptide pairs.

-

Mass Range: Typically 350-1500 m/z.

-

Collision Energy: Use higher-energy collisional dissociation (HCD) or collision-induced dissociation (CID) for peptide fragmentation.

-

Data Analysis

-

Peptide Identification and Quantification: Use specialized proteomics software (e.g., MaxQuant, Proteome Discoverer) to analyze the raw mass spectrometry data. The software will identify the peptides by matching the experimental MS/MS spectra against a protein sequence database.

-

Mass Shift Calculation: The software will identify peptide pairs that are identical in sequence but differ in mass due to the presence of L-Cysteine-d3. The expected mass shift for a peptide containing one L-Cysteine-d3 residue is approximately 3.0188 Daltons.

-

Ratio Calculation: The software calculates the ratio of the intensities of the heavy and light peptide peaks. These ratios are then used to determine the relative abundance of the corresponding protein in the two samples.

Mandatory Visualizations

Experimental Workflow

References

- 1. m.youtube.com [m.youtube.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. google.com [google.com]

- 4. Modeling SILAC Data to Assess Protein Turnover in a Cellular Model of Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. biorxiv.org [biorxiv.org]

- 7. pubs.acs.org [pubs.acs.org]

Methodological & Application

Using L-Cysteine-d3 as an Internal Standard for Accurate Quantification of L-Cysteine in Biological Matrices by LC-MS/MS

Abstract

This application note provides a detailed protocol for the quantification of L-cysteine in biological matrices, such as plasma and urine, using a stable isotope-labeled internal standard, L-Cysteine-d3, coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of an internal standard is crucial for correcting for matrix effects and variations in sample preparation, thereby ensuring high accuracy and precision. This document outlines the experimental workflow, from sample preparation to data analysis, and includes validated quantitative performance data. The methodologies described herein are intended for researchers, scientists, and drug development professionals requiring a robust and reliable method for L-cysteine quantification.

Introduction

L-cysteine is a semi-essential sulfur-containing amino acid that plays a critical role in various physiological processes. It is a key component of proteins, a precursor for the synthesis of the major intracellular antioxidant glutathione (GSH), and is involved in detoxification and metabolism. Accurate measurement of L-cysteine concentrations in biological fluids is essential for studying its role in health and disease, including conditions associated with oxidative stress, metabolic disorders, and neurodegenerative diseases.

LC-MS/MS has emerged as the preferred analytical technique for the quantification of small molecules in complex biological samples due to its high selectivity, sensitivity, and speed. However, the accuracy of LC-MS/MS quantification can be compromised by matrix effects and inconsistencies in sample processing. The isotope dilution technique, which employs a stable isotope-labeled version of the analyte as an internal standard, is the gold standard for overcoming these challenges.[1] L-Cysteine-d3, being chemically identical to L-cysteine but with a different mass, co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for reliable correction and accurate quantification.

This application note details a validated LC-MS/MS method for the determination of L-cysteine in plasma, utilizing L-Cysteine-d3 as the internal standard.

Experimental

Materials and Reagents

-

L-Cysteine (Sigma-Aldrich)

-

L-Cysteine-d3 (Cambridge Isotope Laboratories, Inc.)

-

Acetonitrile (LC-MS grade, Fisher Scientific)

-

Methanol (LC-MS grade, Fisher Scientific)

-

Formic acid (Optima™ LC/MS grade, Fisher Scientific)

-

Trichloroacetic acid (TCA) (Sigma-Aldrich)

-

Ultrapure water (Milli-Q® or equivalent)

-

Human plasma (BioIVT)

Instrumentation

-

LC System: Waters ACQUITY UPLC I-Class System or equivalent

-

Mass Spectrometer: Waters Xevo TQ-S micro Triple Quadrupole Mass Spectrometer or equivalent

-

Analytical Column: Waters ACQUITY UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm) or equivalent

Standard Solutions

Stock Solutions (1 mg/mL):

-

L-Cysteine: Accurately weigh and dissolve 10 mg of L-Cysteine in 10 mL of 0.1% formic acid in water.

-

L-Cysteine-d3: Accurately weigh and dissolve 10 mg of L-Cysteine-d3 in 10 mL of 0.1% formic acid in water.

Working Standard Solutions: Prepare a series of working standard solutions of L-cysteine by serial dilution of the stock solution with 0.1% formic acid in water to create calibration standards.

Internal Standard Working Solution (1 µg/mL): Dilute the L-Cysteine-d3 stock solution with 0.1% formic acid in water.

Sample Preparation Protocol (Human Plasma)

-

Thaw plasma samples on ice.

-

To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

-

Add 10 µL of the 1 µg/mL L-Cysteine-d3 internal standard working solution.

-

Vortex for 10 seconds.

-

For protein precipitation, add 400 µL of ice-cold acetonitrile.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.

-

Reconstitute the residue in 100 µL of 0.1% formic acid in water.

-

Vortex for 30 seconds and transfer to an LC-MS vial for analysis.

LC-MS/MS Method

LC Parameters:

-

Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

Gradient:

-

0.0-0.5 min: 2% B

-

0.5-2.5 min: 2-98% B

-

2.5-3.5 min: 98% B

-

3.5-3.6 min: 98-2% B

-

3.6-5.0 min: 2% B

-

MS/MS Parameters:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Capillary Voltage: 3.0 kV

-

Cone Voltage: 20 V

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Cone Gas Flow: 50 L/hr

-

Desolvation Gas Flow: 800 L/hr

-

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |

| L-Cysteine | 122.0 | 76.0 | 0.05 | 20 | 15 |

| L-Cysteine-d3 | 125.0 | 79.0 | 0.05 | 20 | 15 |

Results and Discussion

Method Performance and Validation

The LC-MS/MS method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy.

Table 1: Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)

| Analyte | Linear Range (µg/mL) | R² | LOD (µg/mL) | LOQ (µg/mL) |

| L-Cysteine | 0.05 - 50 | >0.995 | 0.02 | 0.05 |

Data compiled from representative studies.[1]

Table 2: Precision and Accuracy

| QC Level | Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=18) | Accuracy (%) |

| Low | 0.15 | < 5.0 | < 6.0 | 95 - 105 |

| Medium | 5.0 | < 4.0 | < 5.0 | 97 - 103 |

| High | 40.0 | < 3.5 | < 4.5 | 98 - 102 |

Data represents typical performance and may vary between laboratories.

Visualizations

References

Application Notes and Protocols for L-Cysteine-d3 in SILAC-based Quantitative Proteomics

For Researchers, Scientists, and Drug Development Professionals

Introduction to SILAC and the Role of L-Cysteine-d3

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used metabolic labeling strategy for quantitative mass spectrometry-based proteomics. The technique relies on the in vivo incorporation of "heavy" stable isotope-labeled amino acids into proteins. By comparing the mass spectra of peptides from cells grown in "light" (natural abundance) and "heavy" media, researchers can accurately quantify differences in protein abundance between different experimental conditions.

Traditionally, SILAC experiments have utilized heavy isotopes of carbon (¹³C) and nitrogen (¹⁵N) in amino acids like lysine and arginine. The use of deuterated amino acids, such as L-Cysteine-d3, offers an alternative labeling strategy. Cysteine is a particularly interesting amino acid to label due to its relatively low abundance in proteins, which can simplify mass spectra and reduce the complexity of data analysis. Furthermore, the thiol group of cysteine is highly reactive and plays a crucial role in protein structure, catalysis, and redox signaling, making it a key target for many biological studies.

This document provides detailed application notes and protocols for the use of L-Cysteine-d3 in SILAC-based quantitative proteomics experiments.

Key Applications of L-Cysteine-d3 SILAC

-

Quantitative Analysis of Protein Expression: Determine relative changes in protein abundance between different cellular states (e.g., drug-treated vs. control, diseased vs. healthy).

-

Studying Post-Translational Modifications (PTMs): Investigate changes in cysteine-specific modifications, such as oxidation, nitrosylation, and disulfide bond formation.

-

Pulse-Chase Experiments: Monitor protein synthesis and degradation rates by introducing the labeled amino acid at specific time points.

-

Analysis of Protein-Protein Interactions: Quantify changes in the composition of protein complexes under different conditions.

Experimental Protocols

I. Cell Culture and Metabolic Labeling with L-Cysteine-d3

This protocol is a representative guideline and may require optimization based on the specific cell line and experimental conditions.

Materials:

-

Cell line of interest (must be a cysteine auxotroph or cultured in a cysteine-free medium)

-

Cysteine-free cell culture medium (e.g., DMEM, RPMI-1640)

-

Dialyzed Fetal Bovine Serum (dFBS)

-

"Light" L-Cysteine (natural abundance)

-

"Heavy" L-Cysteine-d3

-

Penicillin-Streptomycin solution

-

Standard cell culture flasks, plates, and incubator

Procedure:

-

Adaptation to SILAC Medium:

-

Culture cells for at least five passages in the cysteine-free medium supplemented with either "light" L-Cysteine or "heavy" L-Cysteine-d3 and 10% dFBS. This ensures complete incorporation of the respective amino acid into the proteome.

-